molecular formula C6H4BrF2N B12860076 3-(Bromomethyl)-2,4-difluoropyridine

3-(Bromomethyl)-2,4-difluoropyridine

Cat. No.: B12860076
M. Wt: 208.00 g/mol
InChI Key: CNGKCGHGMUXDOA-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2,4-difluoropyridine is an organic compound that belongs to the class of halogenated pyridines This compound is characterized by the presence of a bromomethyl group and two fluorine atoms attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2,4-difluoropyridine typically involves the bromination of 2,4-difluoropyridine. One common method is the reaction of 2,4-difluoropyridine with bromine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2,4-difluoropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common methods.

Major Products

Scientific Research Applications

3-(Bromomethyl)-2,4-difluoropyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2,4-difluoropyridine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a suitable candidate for various substitution reactions. The presence of fluorine atoms enhances the compound’s stability and reactivity by influencing the electronic properties of the pyridine ring. These interactions facilitate the formation of new chemical bonds and the synthesis of diverse derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Bromomethyl)pyridine
  • 2,4-Difluoropyridine
  • 3-(Chloromethyl)-2,4-difluoropyridine

Uniqueness

3-(Bromomethyl)-2,4-difluoropyridine stands out due to the combination of bromomethyl and difluoro substituents on the pyridine ring. This unique structure imparts distinct reactivity and stability, making it a valuable compound in synthetic chemistry. Compared to its analogs, it offers enhanced reactivity towards nucleophiles and electrophiles, facilitating the synthesis of a wide range of derivatives .

Properties

Molecular Formula

C6H4BrF2N

Molecular Weight

208.00 g/mol

IUPAC Name

3-(bromomethyl)-2,4-difluoropyridine

InChI

InChI=1S/C6H4BrF2N/c7-3-4-5(8)1-2-10-6(4)9/h1-2H,3H2

InChI Key

CNGKCGHGMUXDOA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1F)CBr)F

Origin of Product

United States

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